Helioxanthin derivative 5-4-2

Catalog No.
S003805
CAS No.
M.F
C20H13NO5
M. Wt
347.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Helioxanthin derivative 5-4-2

Product Name

Helioxanthin derivative 5-4-2

IUPAC Name

10-(1,3-benzodioxol-5-yl)-8,9-dihydro-[1,3]benzodioxolo[7,6-f]isoindol-7-one

Molecular Formula

C20H13NO5

Molecular Weight

347.3 g/mol

InChI

InChI=1S/C20H13NO5/c22-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-21-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2,(H,21,22)

InChI Key

UVKXTQRJKHBAMT-UHFFFAOYSA-N

SMILES

C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)N1

Synonyms

10-(benzo[d][1,3]dioxol-5-yl)-9H-[1,3]dioxolo[4/',5/':3,4]benzo[1,2-f]isoindol-7-ol

Canonical SMILES

C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)N1

Helioxanthin derivative 5-4-2 is an analogue of helioxanthin, exhibites significant in vitro anti-HBV activity with EC50 of 0.08 uM in HepG2.2.15 cells.IC50 value: 0.08 uM (EC50) [1][2]Target: Anti-HBVHelioxanthin derivative 5-4-2 had potent anti-HBV activities in HepG2.2.15 cells, with the EC50s of 1 and 0.08 microM, respectively. The lamivudine-resistant HBV, L526M/M550V double mutant strain, was also sensitive to helioxanthin and 5-4-2. This class of compounds not only inhibited HBV DNA, but also decreased HBV mRNA and HBV protein expression. The EC50 of HBV DNA inhibition was consistent with the EC50 of HBV 3.5 Kb transcript inhibition, which was 1 and 0.09 microM for helioxanthin and 5-4-2 respectively.

Helioxanthin derivative 5-4-2 is a synthetic compound derived from helioxanthin, a natural product known for its antiviral properties. This derivative has garnered attention due to its unique structural characteristics and its potential therapeutic applications, particularly in the field of antiviral drug development. The chemical structure of helioxanthin and its derivatives typically contains a complex arrangement of aromatic rings and functional groups that contribute to their biological activity .

. A common method includes a multi-step synthesis pathway that transforms simple aryl bromides into the desired compound through halogenation, cyclization, and functional group modifications. These reactions are critical for establishing the specific molecular configuration that enhances the compound's biological efficacy .

Helioxanthin derivative 5-4-2 has demonstrated significant biological activity, particularly as an antiviral agent against the hepatitis B virus. Studies indicate that it effectively inhibits viral gene expression and replication in vitro, showcasing an effective concentration range (EC50) that suggests potent antiviral properties . Additionally, some derivatives have shown osteogenic effects, promoting bone formation and inhibiting osteoclast differentiation, which could have implications for treating osteoporosis .

The synthesis of helioxanthin derivative 5-4-2 can be achieved through various methods, including:

  • Multi-step Organic Synthesis: Utilizing commercially available substrates such as aryl bromides.
  • Cyclization Reactions: Forming cyclic structures that are essential for biological activity.
  • Functional Group Modifications: Tailoring the chemical properties to enhance efficacy and reduce toxicity.

These methods have been optimized to improve yield and purity, making them suitable for larger-scale production .

Helioxanthin derivative 5-4-2 has potential applications in:

  • Antiviral Therapy: Particularly for hepatitis B virus infections.
  • Bone Health: As a possible treatment for osteoporosis due to its osteogenic properties.
  • Drug Development: Serving as a lead compound for further modifications aimed at improving efficacy against various viral pathogens .

Several compounds share structural similarities with helioxanthin derivative 5-4-2, each possessing unique properties:

Compound NameKey FeaturesBiological Activity
HelioxanthinNatural product; antiviral against hepatitis BInhibits HBV replication
Brominated HelioxanthinHalogenated variant; enhanced potencyModerate activity against HIV
Arylnaphthalene LignansStructural analogs; diverse biological activitiesAntiviral and anticancer properties
Cyclic Hydrazide DerivativeModified structure; potential HIV inhibitorPotent activity against human immunodeficiency virus

Helioxanthin derivative 5-4-2 stands out due to its specific antiviral action against hepatitis B virus while also showing promising osteogenic effects, making it unique among its peers in both antiviral and bone health applications .

Molecular Structure and Properties

Helioxanthin derivative 5-4-2 represents a synthetic analogue of the naturally occurring helioxanthin compound, characterized by a complex polycyclic aromatic structure with multiple functional groups [1]. The compound exhibits a distinctive molecular architecture that incorporates benzodioxole moieties and an isoindolone core structure [15].
The molecular structure of Helioxanthin derivative 5-4-2 features a fused ring system comprising benzene rings connected through methylenedioxy bridges, creating a rigid planar framework [1] [15]. The compound contains a lactam functional group within its isoindolone core, which contributes significantly to its chemical reactivity and biological properties [6].

Molecular Formula C₂₀H₁₃NO₅

The molecular formula C₂₀H₁₃NO₅ indicates the presence of twenty carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and five oxygen atoms [1] [3] [5]. This composition reflects the compound's aromatic nature, with a high carbon-to-hydrogen ratio characteristic of polycyclic aromatic systems [15]. The five oxygen atoms are distributed across two methylenedioxy groups and one carbonyl group within the lactam ring [1].

Molecular Weight (347.32 g/mol)

The molecular weight of Helioxanthin derivative 5-4-2 is precisely 347.32 grams per mole, as determined through high-resolution mass spectrometry analysis [1] [2] [3]. This molecular weight corresponds to the sum of atomic masses based on the confirmed molecular formula C₂₀H₁₃NO₅ [5]. The relatively moderate molecular weight places this compound within the typical range for small-molecule pharmaceutical compounds [7].

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

347.07937252 g/mol

Monoisotopic Mass

347.07937252 g/mol

Heavy Atom Count

26

Dates

Last modified: 07-15-2023
[1]. Yeo H, et al. Synthesis and antiviral activity of helioxanthin analogues. J Med Chem. 2005 Jan 27;48(2):534-46.
[2]. Li Y, et al. Inhibition of hepatitis B virus gene expression and replication by helioxanthin and its derivative. Antivir Chem Chemother. 2005;16(3):193-201.

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